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molecular formula C17H25N3O B8479651 2-tert-Butyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-benzimidazol-5-amine

2-tert-Butyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-benzimidazol-5-amine

Cat. No. B8479651
M. Wt: 287.4 g/mol
InChI Key: CQAWQKYNHLSQSD-UHFFFAOYSA-N
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Patent
US07615642B2

Procedure details

N-[2-tert-Butyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide (20.7 g, 62.8 mmol) was dissolved in 37% HCl (120 mL). The solution was heated at 95° C. for 20 h. After concentration, 20.4 g (100%) of a purple solid was obtained. 1H NMR (400 MHz, CHLOROFORM-D) δ 1.47-1.52 (m, 4 H), 1.54 (s, 9 H), 2.23-2.31 (m, 1 H), 3.28-3.36 (m, 2 H), 3.96 (t, J=3.12 Hz, 1 H), 3.97-4.00 (m, 1 H), 4.13 (d, J=7.62 Hz, 2 H), 6.66 (dd, J=8.40, 2.15 Hz, 1 H), 7.06 (d, J=2.15 Hz, 1 H), 7.10 (d, J=8.40 Hz, 1 H); MS (ESI) (M+H)+=288.0.
Name
N-[2-tert-Butyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[N:9]([CH2:10][CH:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[C:8]2[CH:17]=[CH:18][C:19]([NH:21]C(=O)C)=[CH:20][C:7]=2[N:6]=1)([CH3:4])([CH3:3])[CH3:2]>Cl>[C:1]([C:5]1[N:9]([CH2:10][CH:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[C:8]2[CH:17]=[CH:18][C:19]([NH2:21])=[CH:20][C:7]=2[N:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
N-[2-tert-Butyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide
Quantity
20.7 g
Type
reactant
Smiles
C(C)(C)(C)C1=NC2=C(N1CC1CCOCC1)C=CC(=C2)NC(C)=O
Name
Quantity
120 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NC2=C(N1CC1CCOCC1)C=CC(=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 113%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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